molecular formula C6H11N3O2S B7884443 N,N,2-trimethyl-1H-imidazole-1-sulfonamide

N,N,2-trimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B7884443
M. Wt: 189.24 g/mol
InChI Key: XZKIIXAYFWZZPB-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-1H-imidazole-1-sulfonamide is a heterocyclic compound that features an imidazole ring substituted with sulfonamide and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-1H-imidazole-1-sulfonamide typically involves the reaction of 1-methylimidazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired sulfonamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,2-trimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1H-imidazole-1-sulfonamide
  • 1-methyl-1H-imidazole-2-sulfonamide
  • 1,2-dimethyl-1H-imidazole-4-sulfonamide

Uniqueness

N,N,2-trimethyl-1H-imidazole-1-sulfonamide is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both N,N-dimethyl and sulfonamide groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N,2-trimethylimidazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-6-7-4-5-9(6)12(10,11)8(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKIIXAYFWZZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1H-imidazole (10 g, 121.8 mmol) in dichloromethane (100 mL) was added N,N-dimethylsulfamoyl chloride (14.4 mL, 133.7 mmol) and triethylamine (34 mL, 244.1 mmol). The reaction mixture was stirred overnight at room temperature, then quenched with 10 mL of water and extracted with 1×50 mL of DCM. The organic layer was washed with 2×20 mL of brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:2) as the eluent to furnish 20 g (87%) of the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

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